2-(2-Chloroethyl)oxolane
Overview
Description
“2-(2-Chloroethyl)oxolane” is a chemical compound with the CAS Number: 80506-21-4 . It has a molecular weight of 134.61 . The IUPAC name for this compound is 2-(2-chloroethyl)tetrahydrofuran . The compound is also known by its InChI Code: 1S/C6H11ClO/c7-4-3-6-2-1-5-8-6/h6H,1-5H2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The InChI key for this compound is QHYBFPVFYFQIDQ-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 134.61 . Unfortunately, specific details such as melting point, boiling point, and density were not found in the available sources.
Scientific Research Applications
Stereospecific Ring Expansion
Butova et al. (2010) conducted a study on the consecutive ring-expansion reactions of oxiranes, including derivatives similar to 2-(2-Chloroethyl)oxolane, with dimethylsulfoxonium methylide. This process allows for the high-yielding preparation of optically active cyclic ethers from oxiranes, suggesting its utility in synthesizing complex molecular structures with specific stereochemical configurations (Butova et al., 2010).
Vapor-Liquid Equilibria Studies
Segura et al. (2003) investigated vapor-liquid equilibria and densities for binary systems involving oxolane and other compounds. This study provides insights into the physical properties and behavior of oxolane in mixtures, which is essential for its application in chemical process design and optimization (Segura et al., 2003).
Oxidation Products Identification
Abushakhmina et al. (2000) examined the oxidation of 2-isopropyl-1,3-dioxolane by chlorine dioxide, leading to specific products. Understanding the oxidation pathways and products of oxolane derivatives can contribute to the development of new chemical synthesis methods and the improvement of existing ones (Abushakhmina et al., 2000).
Suzuki-Miyaura Reaction Applications
Ghochikyan et al. (2019) utilized the Suzuki-Miyaura reaction for synthesizing novel oxolan-2-one derivatives. This showcases the application of this compound and its derivatives in creating new compounds through palladium-catalyzed cross-coupling reactions, which are pivotal in pharmaceutical and materials science research (Ghochikyan et al., 2019).
Computational Modeling
Yutilova et al. (2019) conducted a computational study on the ring opening of 2-(chloromethyl)oxirane, providing insights into the mechanisms and energetics of reactions involving oxolane derivatives. This study highlights the importance of computational chemistry in understanding and predicting the behavior of chemical compounds in reactions (Yutilova et al., 2019).
Properties
IUPAC Name |
2-(2-chloroethyl)oxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c7-4-3-6-2-1-5-8-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYBFPVFYFQIDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80506-21-4 | |
Record name | 2-(2-chloroethyl)oxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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